Lipophilicity (LogP) Comparison: 7-Fluoro vs. Deoxyvasicinone, 7-Chloro, and 7-Bromo Analogs
The predicted LogP of the 7-fluoro derivative (1.48) positions it between the unsubstituted deoxyvasicinone (~0.9–1.34) and the 7-chloro analog (2.00), offering a balanced hydrophobicity that favors both solubility and membrane permeation [1][2]. In contrast, the 7-bromo analog shows a similar LogP (1.42) but with a larger molecular volume .
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.48 |
| Comparator Or Baseline | Deoxyvasicinone: LogP = 0.9–1.34 [1]; 7-Chloro analog: LogP = 2.00 [2]; 7-Bromo analog: LogP = 1.42 |
| Quantified Difference | ΔLogP: +0.14 to +0.54 over deoxyvasicinone; –0.52 versus 7-chloro; +0.06 versus 7-bromo. |
| Conditions | Predicted values from computational models; no experimental LogP data located. |
Why This Matters
Lipophilicity directly influences passive membrane permeability and aqueous solubility, key determinants of bioavailability and assay compatibility, making the 7-fluoro derivative a superior starting point for lead optimization when a moderate LogP is desired.
- [1] PlantaE DB. Deoxyvasicinone. XlogP 0.90, AlogP 1.34. https://plantaedb.com/compounds/deoxyvasicinone (accessed 2026-05-07). View Source
- [2] HZBP. 7-Chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one. LogP 1.99610. https://www.hzbp.cn (accessed 2026-05-07). View Source
